molecular formula C21H22FNO4 B4985460 diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4985460
M. Wt: 371.4 g/mol
InChI Key: SREMPAYDHMLCQX-UHFFFAOYSA-N
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Description

Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C21H22FNO4. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl and diallyl groups

Preparation Methods

The synthesis of Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, starting with the preparation of the core pyridine structure. One common synthetic route includes the following steps:

  • Formation of the Pyridine Core: : The pyridine ring is constructed using a multi-step reaction involving the condensation of appropriate precursors such as 2-fluorobenzaldehyde and acetone in the presence of a base.

  • Introduction of Substituents: : The diallyl groups are introduced through a substitution reaction, where the pyridine core is reacted with allyl chloride under specific conditions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as hydroxylated or aminated compounds.

  • Substitution: : Substitution reactions at various positions on the pyridine ring can introduce different functional groups, altering the compound's properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are diverse and depend on the specific conditions employed.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms involving pyridine derivatives.

  • Biology: : The compound has been investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: : Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific diseases.

  • Industry: : Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

When compared to similar compounds, Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique structure and properties. Similar compounds include other pyridine derivatives and fluorophenyl-containing molecules. These compounds may share some similarities in reactivity and applications but differ in their specific substituents and functional groups, leading to different biological and chemical behaviors.

Properties

IUPAC Name

bis(prop-2-enyl) 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-9-7-8-10-16(15)22/h5-10,19,23H,1-2,11-12H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREMPAYDHMLCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2F)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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